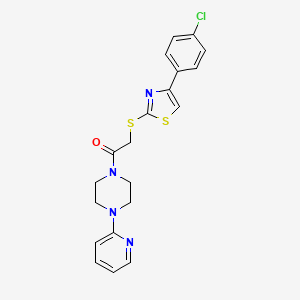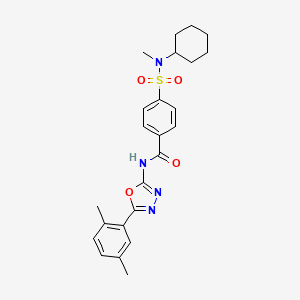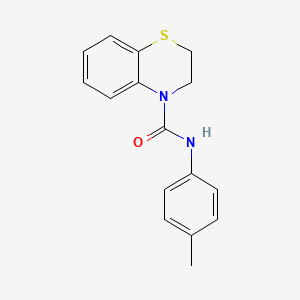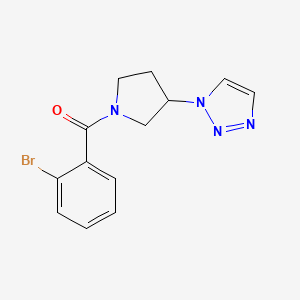![molecular formula C14H16ClN5O B2408387 (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone CAS No. 1385324-60-6](/img/structure/B2408387.png)
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Molecular Interaction and Pharmacological Studies
The molecular interactions and pharmacological applications of related compounds demonstrate the importance of such chemicals in understanding receptor binding mechanisms and developing pharmacophores. For instance, studies on cannabinoid receptor antagonists, such as SR141716; 1, explore the conformational analysis and the development of pharmacophore models for CB1 receptor ligands, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).
Antimicrobial and Anticancer Applications
Research on pyridine derivatives, including efforts to synthesize and evaluate antimicrobial activity, illustrates the compound's potential in developing treatments against bacteria and fungi. The creation of amide derivatives from acid chlorides and piperazines, and their subsequent testing for in vitro antimicrobial activity, highlights this application area (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties
The investigation into SR141716A as an inverse agonist at the human cannabinoid CB1 receptor offers an example of how specific chemical compounds can influence receptor activity, with implications for developing new therapeutic agents (Landsman et al., 1997).
Synthesis and Structural Analysis
Studies on the synthesis and structure-activity relationships of compounds for histamine H(4) receptor antagonists further demonstrate the scientific interest in these chemicals. Such research aids in identifying novel lead compounds and understanding their interactions with specific receptors (Terzioğlu et al., 2004).
Exploration of Antiproliferative Activity
The synthesis and evaluation of compounds for antiproliferative activity, as well as their structural characterization through various spectroanalytical techniques, underscore the utility of these compounds in cancer research. The assessment of anticancer activity against a panel of 60 cancer cell lines provides valuable data for drug development (Katariya, Vennapu, & Shah, 2021).
作用機序
Mode of Action
It is known that the compound has some fungicidal and insecticidal activity . This suggests that it may interact with biological targets in fungi and insects, leading to their death or inhibition.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The compound has been found to display moderate to weak fungicidal and insecticidal activity . This suggests that it may have potential uses in agriculture as a pesticide.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWUWYUTWAJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)



![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)


![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)
